![molecular formula C55H34N6 B14038246 4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)
4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple pyridine rings and a spirobi[fluorene] core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common approach is the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be solvothermally synthesized and structurally characterized by single-crystal X-ray diffraction . The reaction conditions often include the use of metal (II) complexes and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in various catalytic processes. The specific pathways and molecular targets depend on the context of its application, such as electrocatalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A related compound used in the synthesis of metal (II) complexes.
Uniqueness
4-[7’-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9’-spirobi[fluorene]-2’-yl]-2,6-dipyridin-2-ylpyridine is unique due to its spirobi[fluorene] core and multiple pyridine rings, which confer distinct structural and functional properties. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C55H34N6 |
|---|---|
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C55H34N6/c1-3-15-43-39(13-1)40-14-2-4-16-44(40)55(43)45-29-35(37-31-51(47-17-5-9-25-56-47)60-52(32-37)48-18-6-10-26-57-48)21-23-41(45)42-24-22-36(30-46(42)55)38-33-53(49-19-7-11-27-58-49)61-54(34-38)50-20-8-12-28-59-50/h1-34H |
Clé InChI |
OSHFYQORBOSDBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)C6=CC(=NC(=C6)C7=CC=CC=N7)C8=CC=CC=N8)C9=C4C=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


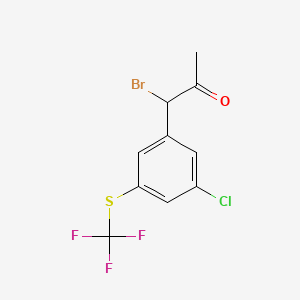


![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)
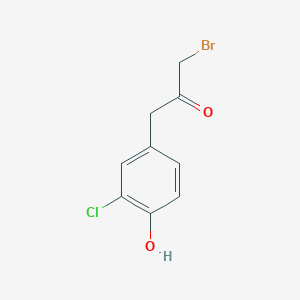
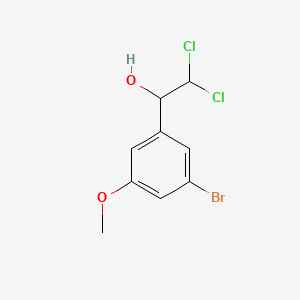
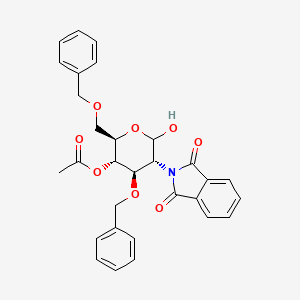
![(r)-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid](/img/structure/B14038190.png)
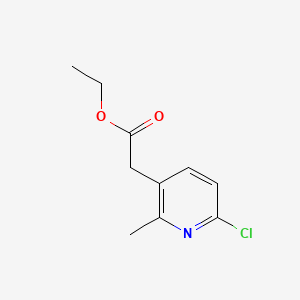

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
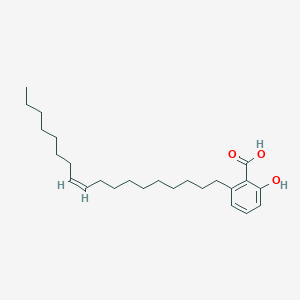
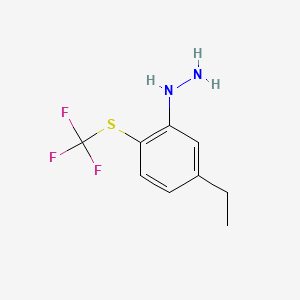
![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
